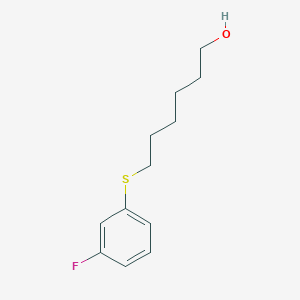

6-(3-Fluorophenyl)sulfanylhexan-1-ol

Description

6-(3-Fluorophenyl)sulfanylhexan-1-ol is a fluorinated thioether alcohol characterized by a six-carbon aliphatic chain with a hydroxyl group at the terminal position (C1) and a 3-fluorophenylsulfanyl moiety at the sixth carbon (C6). This compound is of interest in organic synthesis and materials science due to its dual functional groups (thioether and alcohol), which enable diverse chemical modifications.

Properties

IUPAC Name |

6-(3-fluorophenyl)sulfanylhexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FOS/c13-11-6-5-7-12(10-11)15-9-4-2-1-3-8-14/h5-7,10,14H,1-4,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRFFZJBDVDANH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SCCCCCCO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

(a) 3-Sulfanylhexan-1-ol (3SH)

- Structure : Features a sulfanyl (-SH) group at C3 and a hydroxyl group at C1.

- Key Differences : Unlike 6-(3-Fluorophenyl)sulfanylhexan-1-ol, 3SH lacks an aromatic ring and fluorine substitution.

- Applications : 3SH is a critical odorant in wines, contributing tropical fruit aromas. Its oxidative dimerization forms 3,3’-disulfanediyldihexan-1-ol under mild conditions, as observed in Sauternes wines .

- Reactivity : The C3 sulfanyl group in 3SH is more prone to oxidation than the C6-substituted thioether in the fluorinated analog, which may exhibit enhanced stability due to steric shielding from the hexyl chain and electron-withdrawing fluorine effects.

(b) 3-Methyl-3-sulfanylhexan-1-ol

- Structure : Contains a methyl branch at C3 adjacent to the sulfanyl group.

- Key Differences : The branched structure reduces conformational flexibility compared to the linear hexan-1-ol chain in 6-(3-Fluorophenyl)sulfanylhexan-1-ol. This branching may lower boiling points and alter solubility in polar solvents .

(c) 6-Phenylhexa-1,3,5-triyn-1-ol

- Structure : Aromatic phenyl group at C6 with conjugated triple bonds.

- Key Differences: The absence of a sulfur atom and fluorine substitution distinguishes this compound. The triple bonds confer rigidity and distinct electronic properties, likely resulting in higher melting points and reduced solubility in non-polar media compared to 6-(3-Fluorophenyl)sulfanylhexan-1-ol .

Functional Analogues

(a) 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structure : Combines a chlorophenylsulfanyl group with a trifluoromethylpyrazole core.

- Key Differences : The pyrazole ring introduces nitrogen heteroatoms, enhancing hydrogen-bonding capacity. The chlorine substituent on the phenyl ring may confer different electronic effects compared to fluorine, influencing reactivity in cross-coupling reactions .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility (Polar Solvents) | Aroma/Functional Role |

|---|---|---|---|---|

| 6-(3-Fluorophenyl)sulfanylhexan-1-ol | ~214.3 (estimated) | C6: 3-Fluorophenylsulfanyl | Moderate (ethanol, DMSO) | Synthetic intermediate |

| 3-Sulfanylhexan-1-ol | 134.23 | C3: -SH | High (water, ethanol) | Wine odorant (tropical) |

| 3-Methyl-3-sulfanylhexan-1-ol | 148.25 | C3: -SH, -CH3 | Moderate (ethanol) | Flavor precursor |

| 6-Phenylhexa-1,3,5-triyn-1-ol | 200.24 | C6: Phenyl, triple bonds | Low (ether, chloroform) | Photochemical applications |

Table 2: Spectral Data Comparison

| Compound | EI-MS Fragments (m/z) | Diagnostic Peaks |

|---|---|---|

| 6-(3-Fluorophenyl)sulfanylhexan-1-ol | 146 (M+), 131, 113, 103, 85 | Fluorophenyl fragment (m/z 113) |

| 3-Sulfanylhexan-1-ol | 146 (M+), 131, 113, 103, 85 | Sulfhydryl-related ions (m/z 103) |

| 3-Methyl-3-sulfanylhexan-1-ol | 148 (M+), 133, 115, 105, 87 | Methyl branch (m/z 87) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.